Dysobindialdehyde
Description
Dysobindialdehyde is a dialdehyde compound characterized by two aldehyde (-CHO) functional groups attached to a central organic framework. Dialdehydes are critical precursors in synthesizing polymers, pharmaceuticals, and agrochemicals due to their reactivity and ability to crosslink biomolecules .
Properties
CAS No. |
90365-38-1 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
InChI Key |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
Isomeric SMILES |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
Canonical SMILES |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
Dysobindialdehyde vs. o-Phthalaldehyde (OPA)
- This compound : Presumed to have two aldehyde groups on adjacent carbon atoms within an aromatic or aliphatic backbone.
- OPA: An aromatic dialdehyde with two -CHO groups on adjacent carbons of a benzene ring. It is extensively used as a fluorescent derivatization agent for amino acid detection in analytical chemistry .
- Key Difference : OPA’s rigid aromatic structure enhances its fluorescence properties, whereas this compound’s reactivity may depend on its backbone flexibility and substituent effects.
This compound vs. Syringaldehyde
- Syringaldehyde: A monoaldehyde with a methoxy-substituted benzene ring, used in flavoring agents and antimicrobial applications .
- Key Difference : Syringaldehyde’s single aldehyde group limits its crosslinking utility compared to this compound’s dual-reactive sites, making the latter more suitable for polymer synthesis.
This compound vs. 5-Chloro-2-hydroxy-3-iodobenzaldehyde
- Key Difference : The presence of halogens and hydroxyl groups in this compound introduces distinct reactivity (e.g., hydrogen bonding) absent in this compound.
Functional Comparison
Biomedical and Analytical Uses
Physicochemical Properties
The table below compares inferred or documented properties of this compound with similar compounds:
| Property | This compound | o-Phthalaldehyde (OPA) | Syringaldehyde | 5-Chloro-2-hydroxy-3-iodobenzaldehyde |
|---|---|---|---|---|
| Molecular Formula | C₆H₄(CHO)₂ (hypothetical) | C₈H₆O₂ | C₉H₁₀O₄ | C₇H₄ClIO₂ |
| Functional Groups | 2 × -CHO | 2 × -CHO (aromatic) | 1 × -CHO, 2 × -OCH₃ | 1 × -CHO, -Cl, -I, -OH |
| Solubility | Polar solvents | Ethanol, DMSO | Ethanol, ethers | Limited in water, soluble in DMSO |
| Key Applications | Polymer crosslinking | Fluorescent labeling | Flavoring, antimicrobial | Medicinal chemistry |
| Reactivity | High (dual -CHO) | Moderate (aromatic) | Moderate (monoaldehyde) | High (halogen-enhanced) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
